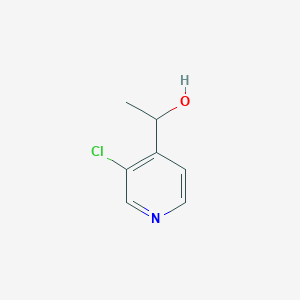

1-(3-Chloropyridin-4-yl)ethanol

Description

1-(3-Chloropyridin-4-yl)ethanol is a chiral organic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . It features a pyridine ring substituted with a chlorine atom at position 3 and an ethanol group at position 4. The compound exists in two enantiomeric forms: (R)-1-(3-Chloropyridin-4-yl)ethanol and (S)-1-(3-Chloropyridin-4-yl)ethanol, both of which are synthesized on demand as chiral building blocks for pharmaceutical and fine chemical applications . Its structure combines the electron-withdrawing effects of the chlorine atom with the polar hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for constructing pyridine-containing drug candidates.

Properties

IUPAC Name |

1-(3-chloropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOWLEAPTKFXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-chloropyridine-4-carboxaldehyde using a reducing agent such as sodium borohydride in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chloropyridin-4-yl)ethanol may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic hydrogenation over palladium or platinum catalysts can also be employed to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form 1-(3-chloropyridin-4-yl)ethane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed:

Oxidation: 3-chloropyridine-4-carboxaldehyde or 3-chloropyridine-4-carboxylic acid.

Reduction: 1-(3-chloropyridin-4-yl)ethane.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Chloropyridin-4-yl)ethanol with structurally related pyridine derivatives, focusing on substituents, functional groups, and applications.

Key Structural and Functional Comparisons:

Halogen Substitution: Replacing chlorine with bromine (e.g., 1-(3-Bromopyridin-4-yl)ethanol) increases molecular weight and lipophilicity, which may enhance membrane permeability in drug candidates .

Conversion of the alcohol to a ketone (1-(3-Chloro-5-methylpyridin-4-yl)ethanone) removes hydrogen-bonding capability, affecting solubility and reactivity .

Amino and Salt Derivatives: Amino-substituted analogs (e.g., 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride) introduce basicity, enabling salt formation for improved crystallinity and bioavailability .

Chirality: Unlike non-chiral analogs (e.g., the ketone derivative), 1-(3-Chloropyridin-4-yl)ethanol’s enantiomers are critical for asymmetric synthesis in drug development .

Biological Activity

1-(3-Chloropyridin-4-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 1-(3-Chloropyridin-4-yl)ethanol can be represented as follows:

Research indicates that 1-(3-Chloropyridin-4-yl)ethanol may interact with various biological targets, including enzymes and receptors. Its activity is often linked to its ability to modulate neurotransmitter systems and influence metabolic pathways.

Antimicrobial Activity

1-(3-Chloropyridin-4-yl)ethanol has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Antiparasitic Activity

The compound has also been evaluated for antiparasitic effects. Studies suggest that it possesses moderate activity against Plasmodium falciparum, the causative agent of malaria, with EC50 values indicating significant potency.

| Parasite | EC50 (µM) |

|---|---|

| Plasmodium falciparum | 0.5 |

Cytotoxicity and Safety Profile

Safety assessments reveal that 1-(3-Chloropyridin-4-yl)ethanol exhibits low cytotoxicity in mammalian cell lines. The IC50 values for cytotoxic effects are generally above 64 µg/mL, indicating a favorable therapeutic index.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of chloropyridine compounds, including 1-(3-Chloropyridin-4-yl)ethanol. The results highlighted its potential as a lead compound for developing new antibiotics due to its selective action against resistant strains of bacteria .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that 1-(3-Chloropyridin-4-yl)ethanol has favorable absorption and distribution characteristics. In animal models, it demonstrated adequate bioavailability and a half-life conducive to therapeutic use, suggesting potential for oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.